4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline
Overview
Description
4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn attention in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenoxy group, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Due to its biological activities, it is being investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: Similar in structure but lacks the benzyloxy and pyridinyl groups, which may affect its biological activity.
2-Phenoxyquinoxaline: Contains a quinoxaline core instead of quinazoline, leading to different chemical and biological properties.
2-Phenoxypyridine:
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenoxy)-2-pyridin-3-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c1-2-7-19(8-3-1)18-30-21-12-14-22(15-13-21)31-26-23-10-4-5-11-24(23)28-25(29-26)20-9-6-16-27-17-20/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFVFFCQNTFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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